molecular formula C9H10O3 B126229 2,3-Dimethoxybenzaldehyde CAS No. 86-51-1

2,3-Dimethoxybenzaldehyde

Cat. No. B126229
CAS RN: 86-51-1
M. Wt: 166.17 g/mol
InChI Key: JIVGSHFYXPRRSZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxybenzaldehyde is a benzaldehyde derivative that may possess antifungal activity of redox-active benzaldehydes that target cellular antioxidation . It could function as chemosensitizing agents in concert with conventional drugs or fungicides to improve antifungal efficacy .


Synthesis Analysis

The synthesis of 2,3-Dimethoxybenzaldehyde can be achieved through various methods. For instance, one study describes the synthesis of brominated 2,3-dimethoxybenzaldehydes, which involves the formation of an enolate from the aldehyde reagent. This enolate then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming the new carbon-carbon bond .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethoxybenzaldehyde is C9H10O3. Its average mass is 166.174 Da and its monoisotopic mass is 166.062988 Da . The crystal structures of four dimethoxybenzaldehyde isomers, including 2,3-dimethoxybenzaldehyde, have been reported. All dimethoxybenzaldehyde molecules in the crystal structures are nearly planar .


Chemical Reactions Analysis

2,3-Dimethoxybenzaldehyde can participate in various chemical reactions. For example, it can be used in aldol condensation reactions, which are powerful ways of making C-C bonds and introducing useful functionality into the resulting product .


Physical And Chemical Properties Analysis

2,3-Dimethoxybenzaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 266.7±20.0 °C at 760 mmHg, and a flash point of 105.8±8.2 °C . It has three freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Optical Properties and Material Science

2,3-Dimethoxybenzaldehyde (2,3-DMB) has been a subject of interest in the field of material science, especially for its optical properties. A study by Aguiar et al. (2022) focused on the effects of bromine substitution on 2,3-DMB. This modification was found to enhance its nonlinear third-order susceptibility, making it a promising material for nonlinear optical (NLO) applications.

Synthesis and Characterization of Metal Complexes

Research by Mekkey et al. (2020) explored the synthesis of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. They characterized these compounds using various spectroscopic methods and found interesting optical properties, indicating potential applications in materials science.

Molecular Structure and Stability

The molecular structure and stability of 2,3-DMB derivatives have been extensively studied. For instance, Al‐Zaqri et al. (2020) examined the exo⇔endo isomerization of 2,5-dimethoxybenzaldehyde, a related compound, providing insights into its structural stability and potential as a building block in organic synthesis.

Synthetic Chemistry

In synthetic chemistry, 2,3-DMB serves as a precursor or intermediate in various chemical syntheses. Connolly et al. (2004) Connolly et al. (2004) developed a process for synthesizing 3,4-dimethoxy-o-toluic acid using 2,3-DMB, showcasing its utility in streamlining organic synthesis processes.

Crystal Structure Analysis

Studies have also focused on the crystal structure of 2,3-DMB and its derivatives. For example, Peralta et al. (2007) investigated the hydrogen-bonded supramolecular structures of 2,3-DMB isonicotinoylhydrazone, providing valuable data for understanding the compound's crystalline properties.

Safety And Hazards

2,3-Dimethoxybenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

2,3-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3
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InChI Key

JIVGSHFYXPRRSZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1OC)C=O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID80235333
Record name 2,3-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethoxybenzaldehyde
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Product Name

2,3-Dimethoxybenzaldehyde

CAS RN

86-51-1
Record name 2,3-Dimethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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